molecular formula C50H78O22 B160048 Sceptrumgenin 3-O-lycotetraoside CAS No. 139367-82-1

Sceptrumgenin 3-O-lycotetraoside

Cat. No.: B160048
CAS No.: 139367-82-1
M. Wt: 1031.1 g/mol
InChI Key: SHAAFTGWRAJSSK-UHFFFAOYSA-N
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Description

Sceptrumgenin 3-O-lycotetraoside is a natural product found in Polygonatum orientale. It is a steroidal saponin with the molecular formula C50H78O22 and a molecular weight of 1031.14112 g/mol . This compound is known for its complex structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sceptrumgenin 3-O-lycotetraoside involves multiple steps, starting from basic steroidal precursors. The process typically includes glycosylation reactions to attach the lycotetraoside moiety to the sceptrumgenin core. Common reagents used in these reactions include glycosyl donors, catalysts like Lewis acids, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. extraction from natural sources like Polygonatum orientale is a feasible method. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sceptrumgenin 3-O-lycotetraoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Sceptrumgenin 3-O-lycotetraoside has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Sceptrumgenin 3-O-lycotetraoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and cell proliferation. The compound may interact with receptors or enzymes involved in these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sceptrumgenin 3-O-lycotetraoside is unique due to its specific glycosylation pattern and the presence of the lycotetraoside moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H78O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h5,21,23-47,51-62H,1,6-19H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAAFTGWRAJSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11CCC(=C)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H78O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930457
Record name Spirosta-5,25(27)-dien-3-yl hexopyranosyl-(1->2)-[pentopyranosyl-(1->3)]hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1031.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139367-82-1
Record name Sceptrumgenin 3-O-lycotetraoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139367821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirosta-5,25(27)-dien-3-yl hexopyranosyl-(1->2)-[pentopyranosyl-(1->3)]hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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